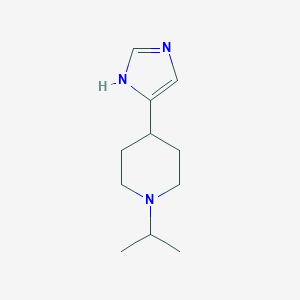![molecular formula C18H24FNO7 B009842 Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate CAS No. 102034-51-5](/img/structure/B9842.png)
Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate
Overview
Description
Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as F18, and it is a derivative of the natural product rotenone. F18 has been studied extensively for its potential use as an anticancer agent, as well as for its ability to inhibit the growth of various microbial pathogens.
Mechanism of Action
The exact mechanism of action of F18 is not fully understood. However, it is believed to exert its anticancer activity through the inhibition of mitochondrial complex I, which leads to the induction of apoptosis in cancer cells. F18 also appears to inhibit the growth of microbial pathogens by disrupting the integrity of their cell membranes.
Biochemical and Physiological Effects:
F18 has been shown to exhibit potent biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, F18 has been shown to possess antioxidant and anti-inflammatory properties. These properties make F18 a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using F18 in lab experiments is its potent activity against cancer cells and microbial pathogens. This makes it a valuable tool for studying the mechanisms of cancer and microbial pathogenesis. However, one of the limitations of using F18 is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of F18. One potential area of research is the development of F18 derivatives with improved activity and reduced toxicity. Another area of research is the investigation of the mechanisms of action of F18, which may lead to the identification of new targets for the treatment of cancer and infectious diseases. Additionally, the potential use of F18 in combination with other drugs for the treatment of various diseases should be explored.
Scientific Research Applications
F18 has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. F18 has also been shown to possess antimicrobial activity against various bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
properties
IUPAC Name |
diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO7/c1-6-26-16(22)18(20-11(3)21,17(23)27-7-2)10-12-8-14(24-4)15(25-5)9-13(12)19/h8-9H,6-7,10H2,1-5H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOZECBVTCQTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1F)OC)OC)(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



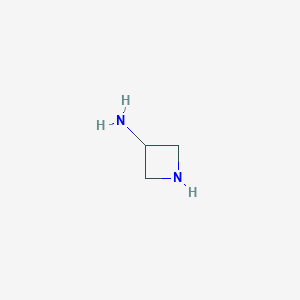

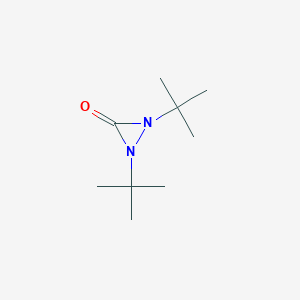
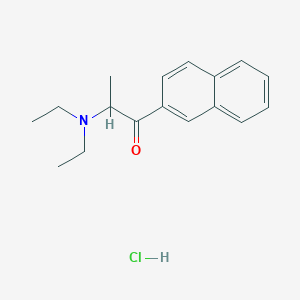

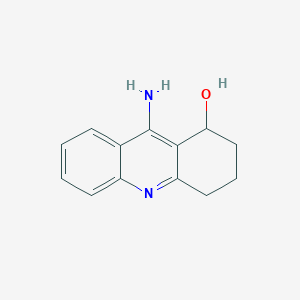

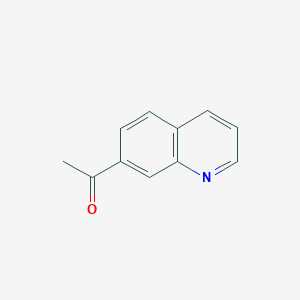
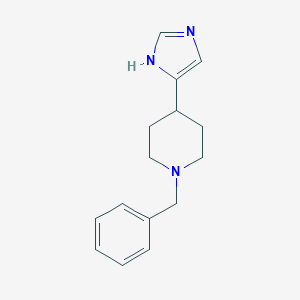
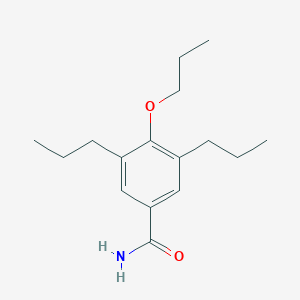

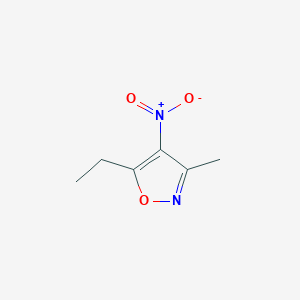
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)
